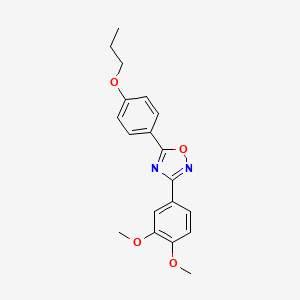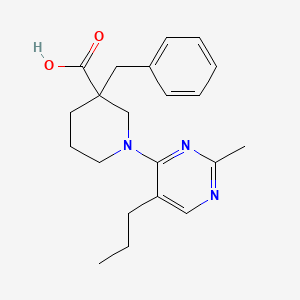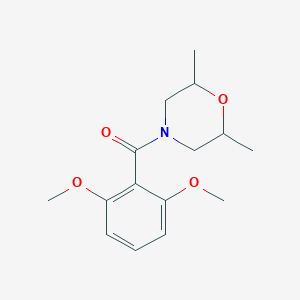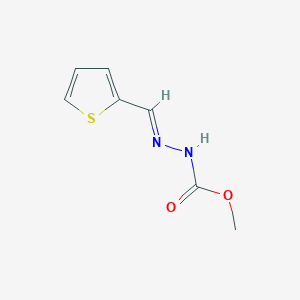![molecular formula C12H19Cl2NO B5330871 [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as Clenbuterol hydrochloride, is a sympathomimetic drug that is commonly used in scientific research. It is a beta-2 adrenergic agonist that is known for its bronchodilatory and thermogenic effects. Clenbuterol hydrochloride is a white crystalline powder that is soluble in water and ethanol. In
Mechanism of Action
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride acts as a selective beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors in the body, which leads to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the activation of protein kinase A (PKA), which then leads to the phosphorylation of various proteins. The activation of PKA by [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride leads to the activation of various physiological processes, such as thermogenesis, lipolysis, and bronchodilation.
Biochemical and Physiological Effects:
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has a number of biochemical and physiological effects. It has been shown to increase thermogenesis, which leads to an increase in metabolic rate and energy expenditure. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride also increases lipolysis, which leads to the breakdown of stored fat in the body. Additionally, [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has bronchodilatory effects, which makes it useful in the treatment of asthma and other respiratory conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of using [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its selectivity for beta-2 adrenergic receptors. This selectivity allows researchers to study the effects of beta-2 adrenergic stimulation on various physiological processes without the confounding effects of other adrenergic receptors. However, one of the limitations of using [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride in lab experiments is its potential for off-target effects. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has been shown to have some affinity for beta-1 adrenergic receptors, which could lead to unwanted effects in some experiments.
Future Directions
There are a number of future directions for research on [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride. One potential area of research is the effects of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride on skeletal muscle hypertrophy and atrophy. Another potential area of research is the development of more selective beta-2 adrenergic agonists that do not have off-target effects. Additionally, there is a need for more research on the long-term effects of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride use in humans.
Synthesis Methods
The synthesis of [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride involves the reaction of 4-chloro-2,3-dimethylphenol with epichlorohydrin in the presence of a base to form 2-(4-chloro-2,3-dimethylphenoxy)propanol. This intermediate is then reacted with ethylenediamine in the presence of a reducing agent to form [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride.
Scientific Research Applications
[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride is commonly used in scientific research as a beta-2 adrenergic agonist. It is used to study the effects of beta-2 adrenergic stimulation on various physiological processes, such as thermogenesis, lipolysis, and bronchodilation. [2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride hydrochloride has also been used to study the effects of beta-2 adrenergic agonists on skeletal muscle hypertrophy and atrophy.
properties
IUPAC Name |
2-(4-chloro-2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.ClH/c1-4-14-7-8-15-12-6-5-11(13)9(2)10(12)3;/h5-6,14H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCKDBPDULUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C(=C(C=C1)Cl)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)

![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)
![7-acetyl-6-(5-iodo-2-furyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5330844.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)


![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)

![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)